molecular formula C16H23ClN2O2 B2724445 Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate CAS No. 1779125-61-9

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate

Cat. No. B2724445
CAS RN: 1779125-61-9
M. Wt: 310.82
InChI Key: OWSQMSLYJIKODG-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C15H22ClN3O2 . It is a 4-aryl piperidine . This compound is also a precursor that can be used for the manufacture of fentanyl and its analogues .


Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C (OC (C) (C)C)N1CCN (C (C (Cl)=C2)=CC=C2N)CC1 .


Chemical Reactions Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . The specific reactions it undergoes in this process are not detailed in the available sources.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research by Marin et al. (2004) demonstrates the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant for medicinal chemistry applications. This work highlights the compound's role in producing cis-4-hydroxy delta-lactams with good yield and stereoselectivity, serving as a precursor for various biologically active molecules (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Molecular Structure Elucidation

A study conducted by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, underscores the compound's significance in understanding the structural aspects of similar bicyclic systems. This research provides insights into the compound's crystal structure, aiding in the design of new chemical entities with potential therapeutic effects (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Intermediate in Biologically Active Compounds

Kong et al. (2016) synthesized an important intermediate, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, showcasing its role in the preparation of biologically active compounds like crizotinib. This highlights the compound's utility in pharmaceutical synthesis and the development of cancer therapeutics (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Polyamide Synthesis

Research by Hsiao, Yang, and Chen (2000) on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the compound's relevance in material science. This study explores its use in creating polyamides with excellent thermal stability and solubility, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

This compound is considered hazardous. It has the hazard statements H301, indicating that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral .

Future Directions

As a precursor in the synthesis of fentanyl, this compound is subject to international control measures to prevent its diversion from licit industry and to seize illicit shipments . This is part of broader efforts to address the opioid crisis, particularly in North America .

properties

IUPAC Name

tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQMSLYJIKODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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